molecular formula C12H15N3O2S B7574621 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide

3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide

Cat. No. B7574621
M. Wt: 265.33 g/mol
InChI Key: SQQAWOUOSPZGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their wide range of biological activities.

Scientific Research Applications

3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and β-lactamase. These enzymes play important roles in various biological processes, and their inhibition can have significant therapeutic implications.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed that the compound acts by binding to the active site of the targeted enzyme, thereby inhibiting its activity. The specific interactions between the compound and the enzyme vary depending on the enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, urease, and β-lactamase enzymes. Inhibition of these enzymes can have significant therapeutic implications, such as in the treatment of cancer, bacterial infections, and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the investigation of the compound's potential therapeutic applications, such as in the treatment of cancer and bacterial infections. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-pyrazole-5-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the pure compound. This method has been reported to yield the compound in good yields and high purity.

properties

IUPAC Name

3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-9-3-4-12(7-10(9)2)18(16,17)14-8-11-5-6-13-15-11/h3-7,14H,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQAWOUOSPZGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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